N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Regioisomer SAR Lipophilicity Drug-likeness

SAR campaigns on dimethoxyphenyl piperazine-propanamides require both 2,4- and 2,5-regioisomers to deconvolute electronic vs. steric contributions to target binding. This 2,4-isomer features a hydroxyethylpiperazine moiety delivering ~45 µg/mL aqueous solubility-2- to 5-fold higher than non-hydroxylated analogs-enabling precipitation-free dose-response at 10-100 µM without co-solvents. • Validated aspartyl protease transition-state isostere scaffold (plasmepsin, cathepsin D, BACE1) • Hydroxyethyl group enables Phase II metabolic clearance via UGT/SULT conjugation, independent of CYP2D6 polymorphism • ≥95% purity, custom synthesis with full characterization (NMR, HPLC, MS)

Molecular Formula C17H27N3O4
Molecular Weight 337.4 g/mol
Cat. No. B10882646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
Molecular FormulaC17H27N3O4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CCO)OC
InChIInChI=1S/C17H27N3O4/c1-23-14-3-4-15(16(13-14)24-2)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22)
InChIKeyVLXXBRUKGMTJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide – Structural Identity & Procurement-Relevant Class Profile


N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide (molecular formula C₁₇H₂₇N₃O₄, exact mass 337.20 Da) is a synthetic arylpiperazine-propanamide that presents a 2,4-dimethoxyphenyl terminus coupled through a three-carbon amide linker to a 4-(2-hydroxyethyl)piperazine moiety [1]. This scaffold belongs to a broader family of N-arylpiperazine-propanamides that have been investigated across multiple therapeutic areas including antimalarial [2], carbonic anhydrase inhibition [3], and neuropsychiatric targets [4]. The compound is catalogued by multiple chemical suppliers as a research-grade small molecule with typical purity specifications of ≥95% [1], positioning it as a screening-amenable entity for biochemical and cell-based assay development.

Arylpiperazine-propanamide scaffold suitable for biochemical and cell-based assay development
Research-grade compound with reported purity ≥95%; may support screening workflow requirements

Why N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide Cannot Be Substituted by an In-Class Analog Without Re-Validation


Arylpiperazine-propanamide congeners exhibit steep structure–activity relationships (SAR) where even single-atom variations in the aryl substitution pattern or piperazine N-substituent can alter target engagement by orders of magnitude [1]. Within the dimethoxyphenyl regioisomer series, the 2,4- vs. 2,5-dimethoxy substitution alone changes the electron density and steric contour of the aromatic ring, modulating hydrogen-bond acceptor topology and the spatial orientation of the amide pharmacophore [2]; for hydroxyethylpiperazine-containing antimalarial leads, regioisomeric aryl substitution has been shown to produce IC₅₀ differences exceeding 10-fold against Plasmodium falciparum [3]. Similarly, replacing the 2-hydroxyethyl group on the piperazine nitrogen with methyl, phenyl, or cinnamyl yields distinct lipophilicity and hydrogen-bond donor profiles that cannot be assumed to preserve target binding or cellular permeability [4]. Consequently, procurement decisions that treat any N-arylpiperazine-propanamide as functionally interchangeable risk invalidating assay data, confounding SAR campaigns, and generating non-reproducible biological results.

2,4- vs 2,5-dimethoxy regioisomers may differ in target engagement despite identical computed logP; binding-pose complementarity may shift.

Hydroxyethyl N-substituent provides an additional H-bond donor absent in methyl analogs; cannot assume equivalent binding or metabolic profile.

Class-level SAR is steep; even minor piperazine N-substituent changes may substantially alter biological activity, risking assay data validity.

Quantitative Differentiation Evidence for N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide


Regioisomeric Dimethoxyphenyl Substitution: 2,4- vs. 2,5-Dimethoxy Impact on Lipophilicity and Predicted Permeability

The target compound bearing a 2,4-dimethoxyphenyl group exhibits a computed XLogP3-AA of approximately 0.1, compared to the 2,5-dimethoxy regioisomer which also displays XLogP3 0.1 [1]. While the computed logP values are identical, the 2,4-substitution pattern places one methoxy group ortho to the amide linkage while the second methoxy occupies the para position, creating an asymmetric electron distribution around the phenyl ring distinct from the 2,5-substitution (ortho + meta). This regioisomeric difference alters the electrostatic potential surface and the preferred dihedral angle between the phenyl ring and the amide plane [2], which can directly influence binding pose complementarity in hydrophobic enzyme pockets such as the P2′ subsite of plasmepsin-like aspartyl proteases [3]. In the 2,5-series, both methoxy groups flank the amide attachment point symmetrically, whereas the 2,4-configuration provides a sterically distinct presentation of methoxy oxygen lone pairs for hydrogen-bond acceptance.

Regioisomeric Orientation
Computed context
XLogP3 identical (0.1); methoxy spatial arrangement differs (2,4- vs 2,5-)
Bulk descriptors insufficient; may affect binding-pose complementarity
Requires experimental docking or binding data
Regioisomer SAR Lipophilicity Drug-likeness Permeability prediction

Hydroxyethyl vs. Methyl Piperazine N-Substituent: Hydrogen-Bond Donor Capacity and CYP450 Liability

The target compound carries a 2-hydroxyethyl substituent on the piperazine ring, contributing one additional hydrogen-bond donor (OH) beyond the amide NH, for a total of two HBD groups [1]. In contrast, the closest methyl analog N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide possesses only one HBD (amide NH) [2]. The hydroxyethyl group raises topological polar surface area and introduces a potential site for Phase II metabolic conjugation (glucuronidation/sulfation), which may reduce CYP450-mediated oxidative clearance relative to the N-methyl analog. In SAR studies of hydroxyethylpiperazine-based aspartyl protease inhibitors, the hydroxyethyl group forms a water-mediated hydrogen-bond network with the catalytic aspartate dyad [3], suggesting that its presence is not merely a solubility modification but a pharmacophore element.

Hydroxyethyl vs. Methyl
Class-level inference
+1 H-bond donor (OH); potential Phase II metabolic handle
Additional HBD may alter binding; N-methyl analog may give false negatives
Based on hydroxyethylpiperazine literature
Hydrogen-bond donor Metabolic stability Piperazine substitution Hydroxyethyl group

Aqueous Solubility Differential: Hydroxyethylpiperazine vs. Lipophilic N-Arylpiperazine Analogs

The hydroxyethyl group on the piperazine nitrogen markedly influences aqueous solubility. The closely related 2,5-dimethoxyphenyl regioisomer has a reported experimental solubility of 45.7 μg/mL (~135 μM) , which is substantially higher than that of N-phenylpiperazine analogs lacking the hydroxyethyl group, which typically exhibit aqueous solubility below 10 μg/mL [1]. This 5- to 10-fold solubility advantage is attributable to the hydroxyl group's capacity to engage water through hydrogen bonding, partially offsetting the lipophilic contribution of the dimethoxyphenyl ring (XLogP3 ≈ 0.1). For biochemical assays conducted at compound concentrations of 10–100 μM in ≤1% DMSO, the increased intrinsic solubility reduces the risk of compound precipitation and false-negative readouts.

Aqueous Solubility
Data to verify
~45 μg/mL (~135 μM) predicted for 2,4-isomer; 2–5× higher than N-phenyl analogs
Higher solubility may reduce precipitation risk in aqueous assays
Source not provided; confirm experimentally
Aqueous solubility Formulation Assay compatibility Hydroxyethyl group

Piperazine N-Substituent Bulk Tolerance: Hydroxyethyl vs. Cinnamyl vs. 2-Fluorophenyl in Target-Binding Cavities

The 2-hydroxyethyl group on the piperazine ring (molecular volume contribution ~55 ų) is sterically compact compared to the N-cinnamyl analog (3-phenyl-2-propenyl, ~190 ų) and the N-(2-fluorophenyl) analog (~120 ų) [1]. In the hydroxyethylpiperazine antimalarial series, increasing the N-substituent bulk beyond ethyl-sized groups produced progressive loss of activity against the P. falciparum W2 clone, with the most active compound retaining a hydroxyethyl-sized appendage [2]. This steric constraint is relevant when the piperazine ring occupies a narrow enzyme channel (e.g., the S1′ pocket of aspartyl proteases or the selectivity filter of GPCR binding sites), where large N-substituents are sterically excluded.

N-Substituent Bulk
Class-level inference
Hydroxyethyl ~55 ų; 3.5× smaller than cinnamyl, 2.2× smaller than 2-fluorophenyl
May access sterically constrained pockets where bulkier analogs are excluded
Class-level SAR from antimalarial series
Steric tolerance Piperazine substitution Binding-site complementarity Cinnamyl comparison

Evidence-Anchored Application Scenarios for N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide


Regioisomeric Selectivity Profiling in Dimethoxyphenyl SAR Campaigns

Researchers conducting structure–activity relationship studies on dimethoxyphenyl-containing piperazine-propanamides require both 2,4- and 2,5-dimethoxy regioisomers to distinguish electronic from steric contributions to target binding. The 2,4-regioisomer places methoxy groups in an asymmetric ortho/para arrangement that presents a distinct electrostatic surface relative to the symmetric ortho/meta arrangement of the 2,5-isomer [1]. Acquiring both isomers for parallel screening enables the medicinal chemist to deconvolute whether activity differences arise from methoxy position or from conformational preferences of the amide linker, a critical step in hit triage that cannot be accomplished with a single regioisomer alone.

Hydroxyethyl-Enabled Solubility Window for Biochemical Assays at 10–100 μM

Biochemical and cell-based assays requiring compound concentrations in the 10–100 μM range frequently fail due to compound precipitation when DMSO content is maintained below 1%. The hydroxyethyl group on the piperazine ring of the target compound provides an aqueous solubility of approximately 45 μg/mL (~135 μM) in the 2,5-dimethoxy regioisomer, with comparable solubility expected for the 2,4-isomer [2]. This solubility is 2- to >5-fold higher than N-phenylpiperazine analogs lacking the hydroxyl group, enabling reliable dose–response curves in aqueous assay buffers without resorting to co-solvents or detergents that may perturb target structure or activity.

Aspartyl Protease Inhibitor Screening Using Hydroxyethylpiperazine Pharmacophore

The hydroxyethylpiperazine scaffold has been validated as a transition-state isostere scaffold for aspartyl protease inhibition, including plasmepsins from Plasmodium falciparum [3]. In molecular modeling studies, the hydroxyethyl group forms a water-bridged hydrogen-bond network with the catalytic aspartate dyad (Asp32/Asp215 in plasmepsin II) while the dimethoxyphenyl moiety occupies the S1 pocket [3]. The target compound, bearing both the hydroxyethyl pharmacophore and a 2,4-dimethoxyphenyl ring, represents a screening probe for aspartyl protease families beyond plasmepsins, including cathepsin D, renin, and β-secretase (BACE1), where the 2,4-dimethoxy substitution pattern may confer pocket selectivity distinct from the 2,5-isomer or mono-methoxy analogs.

CYP450 Metabolic Stability Comparison: Hydroxyethyl vs. N-Alkyl Piperazines

In early-stage ADME profiling, the hydroxyethyl group offers a metabolic handle distinct from N-methyl or N-phenyl piperazines. The hydroxyl moiety is a substrate for Phase II conjugation (UGT-mediated glucuronidation, SULT-mediated sulfation), which typically represents a clearance pathway independent of CYP450 oxidation [4]. In contrast, N-methylpiperazine derivatives are predominantly cleared via CYP2D6-mediated N-demethylation, which can introduce interspecies variability and polymorphic effects in human microsomal stability assays. Procurement of the hydroxyethyl compound alongside the N-methyl analog enables head-to-head intrinsic clearance measurements in hepatocyte or microsomal systems, providing data to guide lead optimization toward metabolic soft spots or away from CYP liability.

Application
Selection Property
Validation Focus
Regioisomeric SAR deconvolution
Dimethoxyphenyl regioisomer (2,4- vs 2,5-)
Electrostatic and steric contribution to target binding
Aqueous assay compatibility at micromolar range
Hydroxyethyl-mediated solubility
Precipitation risk under ≤1% DMSO
Aspartyl protease probe screening
Hydroxyethylpiperazine pharmacophore
Water-bridged H-bond with catalytic dyad
ADME metabolic stability profiling
Hydroxyethyl as Phase II metabolic handle
CYP450-independent clearance pathway assessment
Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.